1-Amino-4-penten-2-ol
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Overview
Description
1-Amino-4-penten-2-ol is an organic compound with the molecular formula C5H11NO. It is a versatile molecule that contains both an amino group and a hydroxyl group, making it an important intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-penten-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-penten-2-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-penten-2-ol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-4-penten-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 1-amino-4-penten-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
4-Penten-2-ol: Similar structure but lacks the amino group.
1-Amino-2-propanol: Contains an amino and hydroxyl group but has a different carbon chain structure.
1-Amino-3-butanol: Another compound with both amino and hydroxyl groups but with a different carbon chain length.
Uniqueness: 1-Amino-4-penten-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentene backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-aminopent-4-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCHYGSGPTWIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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